Home > Products > Screening Compounds P38147 > 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide
2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide - 2034370-52-8

2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide

Catalog Number: EVT-2959383
CAS Number: 2034370-52-8
Molecular Formula: C20H19N7O2
Molecular Weight: 389.419
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives

  • Compound Description: These are a series of novel derivatives derived from N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide. The researchers synthesized these derivatives and tested their antimicrobial activity. []
  • Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine moiety with 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide. The variations within this series involve modifications to the substituents attached to this core structure.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulphonamide derivatives

  • Compound Description: This series consists of novel sulfonamide derivatives derived from the same base structure as the benzamide derivatives mentioned above, 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline. They were also synthesized and evaluated for antimicrobial activity. []
  • Relevance: Similar to the benzamide derivatives, these compounds share the [, , ]triazolo[4,3-b]pyridazine core with 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide. The key difference lies in the presence of the sulfonamide group, highlighting the exploration of diverse chemical functionalities around the core structure.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor. It was under clinical development for treating solid tumors but showed species-dependent toxicity, leading to renal complications due to crystal deposits. []
  • Relevance: SGX523 and 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide share a common structural motif – the [, , ]triazolo[4,3-b]pyridazine ring system. Notably, both compounds also feature a quinoline ring system, although their substitution patterns and linkages to the core triazolopyridazine differ.

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 is a compound with functional selectivity for specific non-α1 GABAA receptors. This compound was studied for its potential in reducing physical dependence, which is a common concern with benzodiazepine drugs. []
  • Relevance: L-838,417 and 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide belong to the same broad chemical class as they both contain the [, , ]triazolo[4,3-b]pyridazine scaffold. This shared core structure suggests potential similarities in their binding affinities and pharmacological profiles.
  • Compound Description: Compound 1 is a potent and selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase often dysregulated in cancer. Despite its promising preclinical profile, Compound 1 exhibited NADPH-dependent covalent binding to microsomal proteins, a potential safety concern. []
  • Relevance: Both Compound 1 and 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide contain the [, , ]triazolo[4,3-b]pyridazine unit as a central structural element. This structural commonality suggests that these compounds might share similar binding modes to target proteins or exhibit overlapping pharmacological activities.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: Compound 2 is an analog of Compound 1 designed to mitigate the bioactivation issues observed with the latter. While Compound 2 successfully shifted metabolism toward the naphthyridine ring, it still exhibited significant covalent binding, prompting further structural modifications. []
  • Relevance: The structural resemblance between Compound 2 and 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide is evident in their shared [, , ]triazolo[4,3-b]pyridazine core. Despite differences in their peripheral substituents, this common structural feature suggests that these compounds may interact with similar biological targets or possess comparable physicochemical properties.
Synthesis Analysis

The synthesis of 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide can be approached using various methods. Common synthetic strategies for similar compounds involve multi-step reactions including:

  1. Formation of the Quinoline Core: Typically synthesized through cyclization reactions involving an appropriate aniline derivative and a carbonyl compound.
  2. Introduction of the Triazole Moiety: This can be achieved through a 1,3-dipolar cycloaddition reaction involving azides and alkynes or via the reaction of hydrazines with carbonyl compounds.
  3. Pyridazine Linkage: The pyridazine ring can be formed by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
  4. Final Assembly: The final compound is obtained by coupling the quinoline derivative with the triazole-pyridazine moiety, often facilitated by amide bond formation.

Technical details such as reaction conditions (temperature, solvent choice), reagents used (e.g., catalysts), and yields would be critical in optimizing these synthetic pathways.

Molecular Structure Analysis

The molecular structure of 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide can be described as follows:

  • Core Structure: The compound consists of a quinoline ring system substituted at the 4-position with a carboxamide group.
  • Functional Groups: It features a hydroxyl group at the 2-position and a triazolo-pyridazine moiety linked through a methylene bridge.

Data regarding molecular weight, melting point, solubility in various solvents, and spectral data (NMR, IR) would provide further insights into its structural characteristics.

Chemical Reactions Analysis

The chemical reactivity of 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide can be analyzed through:

  1. Nucleophilic Substitution: The hydroxyl group may participate in nucleophilic substitution reactions under certain conditions.
  2. Acid-base Reactions: The carboxamide group can engage in acid-base chemistry depending on the pH of the environment.
  3. Cyclization Reactions: The presence of nitrogen-containing rings suggests potential for further cyclization or rearrangement reactions under specific conditions.

Technical details regarding reaction mechanisms and conditions would enhance understanding of its chemical behavior.

Mechanism of Action

The mechanism of action for 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide is likely related to its ability to interact with specific biological targets. Compounds with similar structures have been shown to inhibit various enzymes or receptors involved in disease processes:

  1. Enzyme Inhibition: The triazole moiety may mimic substrates or transition states in enzyme active sites.
  2. Receptor Binding: The quinoline structure could facilitate binding to specific receptors involved in cellular signaling pathways.

Data from biological assays would provide insights into its efficacy against specific targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide include:

  • Molecular Weight: To be calculated based on the molecular formula.
  • Solubility: Solubility in polar and non-polar solvents would indicate potential formulations for drug delivery.
  • Stability: Thermal stability under various conditions can impact storage and handling.

Relevant data such as melting point and spectral data (NMR, mass spectrometry) should be included to characterize these properties comprehensively.

Applications

The potential applications for 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide primarily lie within medicinal chemistry:

  1. Antimicrobial Activity: Given the structural components derived from known bioactive compounds.
  2. Anticancer Properties: Investigations into its ability to inhibit cancer cell proliferation could be promising.
  3. Drug Development: As a lead compound for further modifications aimed at enhancing efficacy or reducing side effects.

Research into these applications would involve both in vitro and in vivo studies to assess pharmacological effects against relevant disease models.

This comprehensive analysis highlights the significance of 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide within the field of medicinal chemistry and its potential therapeutic applications.

Properties

CAS Number

2034370-52-8

Product Name

2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide

IUPAC Name

2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-quinoline-4-carboxamide

Molecular Formula

C20H19N7O2

Molecular Weight

389.419

InChI

InChI=1S/C20H19N7O2/c28-19-11-14(13-5-1-2-6-15(13)22-19)20(29)21-12-18-24-23-16-7-8-17(25-27(16)18)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,29)(H,22,28)

InChI Key

TUAHQSOWOKBZMB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=O)NC5=CC=CC=C54)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.